Methyl 5-(6-aminopyridin-3-yl)-2-fluorobenzoate
Description
Methyl 5-(6-aminopyridin-3-yl)-2-fluorobenzoate (CAS: 1314988-17-4) is a benzoate ester derivative featuring a 6-aminopyridin-3-yl substituent at the 5-position and a fluorine atom at the 2-position of the benzene ring. This compound is structurally characterized by its ester group (-COOCH₃), which distinguishes it from amide-based analogs. It is utilized in pharmaceutical research, particularly in the development of kinase inhibitors, due to its ability to modulate enzymatic activity through steric and electronic interactions . Analytical techniques such as NMR, HPLC, and LC-MS are employed for its characterization and quality control .
Properties
IUPAC Name |
methyl 5-(6-aminopyridin-3-yl)-2-fluorobenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11FN2O2/c1-18-13(17)10-6-8(2-4-11(10)14)9-3-5-12(15)16-7-9/h2-7H,1H3,(H2,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNQCQNFYAYAWJP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CC(=C1)C2=CN=C(C=C2)N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11FN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50718567 | |
| Record name | Methyl 5-(6-aminopyridin-3-yl)-2-fluorobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50718567 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1314988-17-4 | |
| Record name | Methyl 5-(6-aminopyridin-3-yl)-2-fluorobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50718567 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-(6-aminopyridin-3-yl)-2-fluorobenzoate typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-fluorobenzoic acid and 6-aminopyridine.
Esterification: The 2-fluorobenzoic acid is first esterified with methanol in the presence of a strong acid catalyst like sulfuric acid to form methyl 2-fluorobenzoate.
Coupling Reaction: The methyl 2-fluorobenzoate is then subjected to a coupling reaction with 6-aminopyridine in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine to yield this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and automated synthesis equipment to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-(6-aminopyridin-3-yl)-2-fluorobenzoate can undergo various types of chemical reactions, including:
Substitution Reactions: The amino group on the pyridine ring can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the amino group.
Coupling Reactions: The compound can be used in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include halogenating agents and nucleophiles.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted derivatives, while oxidation and reduction can modify the functional groups present on the molecule.
Scientific Research Applications
Medicinal Chemistry
Methyl 5-(6-aminopyridin-3-yl)-2-fluorobenzoate is primarily investigated for its role as a precursor in the synthesis of pharmaceuticals targeting various diseases. The presence of the amino group on the pyridine ring significantly enhances its biological activity, making it a valuable compound in drug development.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. Its structural components allow for interactions with biological targets, such as enzymes and receptors, which may lead to therapeutic effects against bacterial infections.
Inhibition of Enzymes
The compound has been studied for its ability to inhibit specific enzymes linked to inflammatory responses. For example, it has shown potential as a mechanism-based inhibitor of myeloperoxidase (MPO), which is associated with oxidative stress in inflammatory diseases like cardiovascular disorders.
Pharmacological Insights
The pharmacological applications of this compound extend to its role in inhibiting key pathways involved in disease progression.
Inhibition of p38 MAP Kinase
The compound has been optimized for use as a p38 mitogen-activated protein kinase inhibitor. This pathway is crucial in regulating inflammatory responses and cellular stress. In vitro studies have demonstrated that derivatives of this compound can effectively inhibit p38 MAP kinase activity, potentially leading to reduced inflammation and improved outcomes in conditions such as rheumatoid arthritis .
Cancer Therapeutics
This compound derivatives have been explored for their anti-cancer properties. For instance, studies have indicated that certain analogs exhibit selective inhibitory activity against specific cancer cell lines, showcasing their potential as targeted cancer therapies .
Data Tables
The following table summarizes the biological activities and potential applications of this compound and its derivatives:
| Application Area | Activity Type | Reference |
|---|---|---|
| Medicinal Chemistry | Antimicrobial | |
| Pharmacology | Enzyme Inhibition (MPO) | |
| Cancer Research | p38 MAP Kinase Inhibition | |
| Cancer Therapeutics | Selective Cytotoxicity |
Clinical Implications
Another case study focused on the compound's effects on cancer cell lines, demonstrating significant anti-proliferative activity against hepatocellular carcinoma (HCC). The findings suggest that this compound could serve as a lead for developing new cancer therapeutics targeting FGFR4 pathways .
Mechanism of Action
The mechanism of action of Methyl 5-(6-aminopyridin-3-yl)-2-fluorobenzoate involves its interaction with specific molecular targets. The aminopyridine moiety can interact with enzymes and receptors, potentially inhibiting or modulating their activity. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Structural Analogs in Benzamide and Benzoate Families
The compound shares structural motifs with several benzamide and benzoate derivatives, which differ in substituent positions, functional groups, and biological activities. Key analogs include:
Key Differences and Implications
Functional Groups :
- The target compound’s ester group (-COOCH₃) contrasts with the amide (-CONH-) in benzamide analogs (e.g., compound 37). Esters generally exhibit higher hydrolytic lability but better membrane permeability compared to amides, influencing pharmacokinetics .
Substituent Positions: Methyl 3-(6-aminopyridin-3-yl)-5-fluorobenzoate (CAS: 1314987-71-7) is a positional isomer with fluorine at the 3-position instead of 2. Such variations alter electronic distribution and binding affinity in target proteins .
Biological Activity: The 6-aminopyridin-3-yl group in the target compound may enhance solubility and hydrogen-bonding interactions compared to methylpyridinyl groups in analogs like compound 37, making it more suitable for kinase inhibition .
Biological Activity
Methyl 5-(6-aminopyridin-3-yl)-2-fluorobenzoate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by the following structural features:
- Molecular Formula : C12H12FN3O2
- CAS Number : 1314988-17-4
- Molecular Weight : 251.24 g/mol
The compound consists of a fluorobenzoate moiety linked to an aminopyridine, which may contribute to its biological activity.
The biological activity of this compound can be attributed to its interaction with various molecular targets. Research indicates that compounds with similar structures often act as inhibitors of specific enzymes or receptors involved in critical cellular pathways. For instance, they may interact with:
- Histone Deacetylases (HDACs) : Compounds similar to this compound have shown potential as HDAC inhibitors, which play a role in cancer progression by regulating gene expression .
- Kinases : The compound may inhibit specific kinases involved in cell signaling pathways, thereby affecting cell proliferation and survival.
Anticancer Properties
Recent studies have highlighted the potential of this compound in cancer therapy. For instance:
- Inhibition of Tumor Growth : In vitro assays demonstrated that the compound effectively suppresses the proliferation of cancer cell lines, particularly those with mutations in key oncogenes such as BRAF and RET .
- Synergistic Effects : When combined with other therapeutic agents, such as HDAC inhibitors, it enhances the overall anticancer efficacy, suggesting a synergistic mechanism that could be exploited for therapeutic combinations .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Preliminary studies indicate that it exhibits moderate activity against various bacterial strains, making it a candidate for further development in antimicrobial therapies.
Table 1: Summary of Biological Activities
Research Highlights
- Study on BRAF/HDAC Dual Inhibitors : A study explored the efficacy of compounds similar to this compound in targeting both BRAF mutations and HDACs, demonstrating improved outcomes in melanoma models .
- Quantitative Structure-Activity Relationship (QSAR) : Research utilizing QSAR models has indicated that structural modifications can significantly enhance the biological activity of similar compounds, guiding future synthetic efforts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
